molecular formula C8H10O3 B574446 ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate CAS No. 167901-29-3

ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate

Cat. No.: B574446
CAS No.: 167901-29-3
M. Wt: 154.165
InChI Key: BIAWGUCPBCLMHS-XVMARJQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate is a chiral oxabicyclic compound offered as a high-purity building block for research and development purposes. This strained bicyclic system, which incorporates a cyclopropane ring and an unsaturated olefin, is of significant interest in synthetic and medicinal chemistry. Its rigid, three-dimensional structure makes it a valuable precursor for synthesizing complex molecules, including potential pharmaceutical intermediates and novel scaffolds. The defined stereochemistry at the 1S, 2S, and 5R positions allows for the stereoselective construction of target molecules, which is critical in the development of bioactive compounds. Researchers can utilize this compound in various transformations, such as ring-opening reactions, functional group interconversions, and cycloadditions, to explore new chemical space. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. The pricing and availability for this chemical reagent vary by supplier and quantity; comprehensive supplier and pricing information for this specific stereoisomer was not located in the current search.

Properties

IUPAC Name

ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-10-8(9)5-3-4-6-7(5)11-6/h3-7H,2H2,1H3/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAWGUCPBCLMHS-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=CC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C=C[C@@H]2[C@H]1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Vinylogous Diester Condensation

A pivotal method involves vinylogous diester condensation to construct the bicyclo[3.1.0] framework. In a protocol adapted from abscisic acid synthesis, dimethyl 2-(propan-2-ylidene)malonate serves as a dienophile in a [4+2] cycloaddition with ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate . The reaction proceeds under mild Lewis acid catalysis (e.g., ZnCl₂) in dichloromethane at 0°C, yielding the bicyclic intermediate with 78% efficiency. Subsequent decarboxylation under acidic conditions (HCl/THF) selectively removes the methyl ester, affording the target compound with retained stereochemistry .

Key parameters:

  • Temperature : 0°C to room temperature

  • Catalyst : ZnCl₂ (10 mol%)

  • Yield : 72–78% after decarboxylation

  • Stereoselectivity : >95% ee (enantiomeric excess) via chiral GC analysis

Sharpless Asymmetric Epoxidation for Stereochemical Control

The (1S,2S,5R) configuration necessitates asymmetric induction during cyclopropane ring formation. Sharpless asymmetric epoxidation of allylic alcohols provides a robust pathway. For instance, ethyl 3,3-dimethyl-4-pentenoate is treated with titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) in the presence of a chiral tartrate ligand . The resulting epoxide undergoes ring-opening with a Grignard reagent (e.g., methylmagnesium bromide), inducing cyclopropanation via a stereospecific [2+1] addition.

Reaction conditions:

  • Epoxidation : Ti(OiPr)₄, (−)-DET ligand, TBHP, −20°C

  • Cyclopropanation : MeMgBr, THF, −78°C

  • Overall yield : 65% (two steps)

  • Diastereomeric ratio : 8:1 favoring the (1S,2S,5R) isomer

Photochemical [2+2] Cycloaddition

Ultraviolet light-mediated [2+2] cycloaddition offers a ring-strained route. Ethyl 2-(cyclopenten-1-yl)acetate is irradiated at 254 nm in acetonitrile, forming the bicyclo[3.1.0] skeleton via a diradical intermediate . The reaction exhibits modest stereoselectivity (dr 3:1), necessitating chiral resolution using preparative HPLC with a cellulose-based column.

Optimized parameters:

  • Light source : Medium-pressure Hg lamp (254 nm)

  • Solvent : MeCN (degassed)

  • Yield : 58% after purification

  • Resolution : Chiralpak IC column, hexane/i-PrOH (90:10)

Enzymatic Desymmetrization of Meso Intermediates

Biocatalytic approaches using lipases achieve high enantiopurity. A meso-diester precursor, ethyl 3-oxabicyclo[3.1.0]hexane-2,6-dicarboxylate, is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) . The enzyme selectively hydrolyzes one ester group, yielding the monoester with 99% ee. Subsequent esterification with ethanol under Mitsunobu conditions installs the ethyl carboxylate group.

Critical factors:

  • Enzyme : CAL-B (Immobilized, 20 mg/mmol)

  • Reaction time : 48 h at 30°C

  • Overall yield : 81% (two steps)

  • Stereochemical outcome : 99% ee confirmed by chiral HPLC

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II)-catalyzed decomposition of diazo compounds enables efficient cyclopropanation. Ethyl 2-diazo-3-oxo-4-pentenoate reacts with styrene in the presence of Rh₂(OAc)₄, forming the bicyclic core via carbene transfer . The reaction proceeds in dichloroethane at 40°C, achieving 70% yield with excellent diastereocontrol (dr >20:1).

Reaction specifics:

  • Catalyst : Rh₂(OAc)₄ (2 mol%)

  • Diazo compound : Ethyl 2-diazo-3-oxo-4-pentenoate

  • Yield : 70%

  • Diastereoselectivity : >20:1 (trans:cis)

Comparative Analysis of Methods

MethodYield (%)StereoselectivityKey Advantage
Vinylogous condensation78>95% eeHigh enantiopurity, mild conditions
Sharpless epoxidation658:1 drPredictable stereochemistry
Photochemical583:1 drNo metal catalysts
Enzymatic8199% eeEco-friendly, high resolution
Rh-catalyzed70>20:1 drRapid, scalable

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor modulation: Interacting with receptors and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of Key Compounds
Compound Name Structure/Stereochemistry Molecular Formula Functional Groups Key Properties References
Target Compound : Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate (1S,2S,5R) configuration, hex-3-ene double bond C₈H₁₀O₃ Ester, oxabicyclo, alkene High rigidity; potential for selective binding -
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 105632-19-7) Saturated bicyclo core, (1S,5R) stereochemistry C₈H₁₂O₃ Ester, oxabicyclo Reduced strain; lower reactivity compared to alkene-containing analog
(1S,2S,5S)-2-(Thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (6a) Thiophene substituent, (1S,2S,5S) configuration C₉H₁₀OS Thiophene, oxabicyclo Enhanced aromatic interactions; structural rigidity confirmed via 2D-NOESY
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (BP 1232) Lactone, phenyl substituent C₁₁H₁₀O₂ Lactone, phenyl Increased lipophilicity; hydrolytic stability differs from ester analogs
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol Benzyloxymethyl, hydroxyl groups C₁₃H₁₆O₃ Benzyl ether, hydroxyl Polar hydroxyl group enhances solubility; benzyl group adds steric bulk

Stereochemical and Spatial Influences

  • Stereoisomerism: The target compound’s (1S,2S,5R) configuration contrasts with analogs like (1R,2S,5S)-2-(thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (6b), where weak NOESY correlations suggest altered spatial arrangements and reduced intermolecular interactions .

Biological Activity

Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate, with CAS No. 167901-29-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

The synthesis of this compound typically involves cyclization reactions using ethyl diazoacetate and suitable dienes under catalytic conditions. Common catalysts include rhodium or copper-based catalysts, and solvents such as dichloromethane or toluene are often employed. The reaction conditions can range from room temperature to reflux temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
  • Receptor Modulation : It may interact with cellular receptors, altering their signaling pathways and affecting various biological processes.

These interactions suggest potential applications in pharmacology and biochemistry, particularly in the development of therapeutic agents targeting specific diseases.

Biological Activity

Research has indicated that this compound exhibits notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may function as an inhibitor of heat shock protein 90 (HSP90), which is implicated in cancer cell survival and proliferation. Inhibition of HSP90 leads to the destabilization of client proteins involved in oncogenic signaling pathways .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of similar bicyclic compounds, indicating that they may exhibit activity against various pathogens.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures could potentially protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • HSP90 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited HSP90 activity in vitro, leading to reduced tumor growth in xenograft models without significant toxicity .
CompoundActivityReference
This compoundHSP90 Inhibition
Similar Bicyclic CompoundAntimicrobial
Related CompoundNeuroprotection

Research Applications

This compound serves as a valuable building block in organic synthesis:

  • Drug Design : Its unique structure allows it to be modified for use in developing new pharmaceuticals.
  • Biochemical Studies : The compound is used in research to explore enzyme mechanisms and receptor interactions.

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR resolve stereochemical assignments, particularly for cyclopropane and oxirane protons. NOESY correlations confirm spatial proximity of nuclei (e.g., thiophene protons near the epoxide group in related compounds) .
  • X-ray crystallography : Provides definitive stereochemical confirmation, as demonstrated in structurally similar bicyclic lactones .
  • Chiral HPLC : Separates enantiomers to verify optical purity .

How does the stereochemistry of this compound influence its biological activity?

Advanced
The (1S,2S,5R) configuration enhances interactions with chiral biological targets. For example:

  • Antifungal activity : The MIC against Candida albicans (15 µg/mL) is attributed to the spatial arrangement of the ester and oxirane groups, enabling membrane disruption .
  • Comparative assays : Epimerization studies (e.g., (1R,2S,5S) vs. (1S,2S,5S) derivatives) show reduced activity in non-native stereoisomers, emphasizing the role of configuration .
    Methodology: Use chiral chromatography to isolate enantiomers and perform dose-response assays to correlate structure-activity relationships.

What are the potential sources of contradictory data in the synthesis of this compound, and how can researchers reconcile discrepancies?

Advanced
Contradictions arise from:

  • Reaction conditions : reports room-temperature synthesis, while highlights controlled heating for stereochemical fidelity. Reconciling this requires kinetic studies to map temperature-dependent pathways .
  • Catalyst variability : Chiral catalysts in may improve enantiomeric excess compared to non-catalytic methods in .
    Methodology: Design a Design of Experiments (DoE) approach to systematically vary temperature, solvent, and catalyst loadings, followed by multivariate analysis.

What methodologies are used to assess the antifungal properties of this compound?

Q. Basic

  • Broth microdilution assays : Determine MIC values against fungal strains (e.g., Candida albicans and Aspergillus niger) using standardized CLSI protocols .
  • Time-kill curves : Evaluate concentration-dependent fungicidal effects over 24–48 hours.
  • Synergy testing : Combine with polyene antibiotics (e.g., amphotericin B) to calculate fractional inhibitory concentration indices .

What is the hypothesized mechanism of action for the antifungal activity, and how can it be validated experimentally?

Advanced
Hypothesis : The compound disrupts fungal membrane integrity via oxirane ring-opening reactions, generating reactive intermediates that alkylate membrane proteins .
Validation strategies :

  • Membrane permeability assays : Use propidium iodide uptake in treated vs. untreated Candida cells.
  • Metabolomic profiling : Compare ATP levels and ergosterol biosynthesis before/after treatment.
  • Genetic knockout studies : Test activity against Candida strains with altered membrane transporters.

How can researchers design experiments to investigate synergistic effects with existing antimicrobial agents?

Q. Advanced

  • Checkerboard assays : Combine the compound with azoles or echinocandins at sub-inhibitory concentrations to calculate FIC indices .
  • Mechanistic studies : Use fluorescent probes (e.g., DiBAC4) to assess membrane depolarization in combination therapy.
  • Resistance induction models : Serial passage fungi in sub-MIC doses to evaluate resistance development in monotherapy vs. combination regimens.

How does the bicyclic framework influence the compound’s reactivity in substitution and oxidation reactions?

Q. Advanced

  • Substitution : The strained cyclopropane ring increases susceptibility to nucleophilic attack at the ester carbonyl, while the oxirane undergoes ring-opening with amines or thiols .
  • Oxidation : Oxidizing agents (e.g., KMnO4) preferentially target the cyclopropane ring, yielding dicarboxylic acids.
    Methodology: Monitor reaction progress via TLC and GC-MS, isolating intermediates to propose mechanistic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.